molecular formula C10H11NO B13416290 2-Phenoxybutanenitrile

2-Phenoxybutanenitrile

Cat. No.: B13416290
M. Wt: 161.20 g/mol
InChI Key: BQXNOTRHDOVSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxybutanenitrile is an organic compound with the molecular formula C₁₀H₁₁NO. It is a nitrile derivative, characterized by the presence of a phenoxy group attached to a butanenitrile backbone. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxybutanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

2-Phenoxybutanenitrile undergoes various chemical reactions:

Common reagents used in these reactions include acids, bases, reducing agents, and Grignard reagents. The major products formed are carboxylic acids, primary amines, and ketones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Phenoxybutanenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products . The pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

2-Phenoxybutanenitrile can be compared with other nitrile compounds such as:

    Benzonitrile: Similar in structure but lacks the phenoxy group.

    Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile backbone.

    2-Phenoxyacetonitrile: Similar but with a shorter carbon chain.

The uniqueness of this compound lies in its phenoxy group, which imparts distinct chemical properties and reactivity compared to other nitriles .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-phenoxybutanenitrile

InChI

InChI=1S/C10H11NO/c1-2-9(8-11)12-10-6-4-3-5-7-10/h3-7,9H,2H2,1H3

InChI Key

BQXNOTRHDOVSEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)OC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.